molecular formula C9H16N4 B14654806 1H-Tetrazole, 1-cyclohexyl-5-ethyl- CAS No. 46165-46-2

1H-Tetrazole, 1-cyclohexyl-5-ethyl-

Cat. No.: B14654806
CAS No.: 46165-46-2
M. Wt: 180.25 g/mol
InChI Key: YEZHWPUHDLFLLW-UHFFFAOYSA-N
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Description

1H-Tetrazole, 1-cyclohexyl-5-ethyl- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclohexyl group and an ethyl group attached to the tetrazole ring, making it a unique derivative within the tetrazole class.

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole, 1-cyclohexyl-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.

    Substitution: Tetrazoles readily participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Tetrazole oxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted tetrazoles depending on the reagents used.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-cyclohexyl-5-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1H-Tetrazole-5-carboxylic acid: Another tetrazole derivative with a carboxyl group.

    1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group and a thiol group.

    Ethyl 1H-tetrazole-5-acetate: Features an ethyl group and an acetate group.

Uniqueness: 1H-Tetrazole, 1-cyclohexyl-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and ethyl groups enhances its stability and reactivity compared to other tetrazole derivatives .

Properties

CAS No.

46165-46-2

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-cyclohexyl-5-ethyltetrazole

InChI

InChI=1S/C9H16N4/c1-2-9-10-11-12-13(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

YEZHWPUHDLFLLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=NN1C2CCCCC2

Origin of Product

United States

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